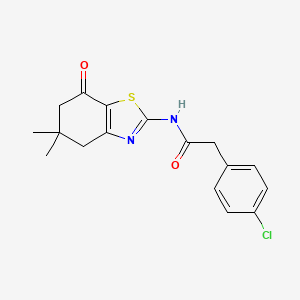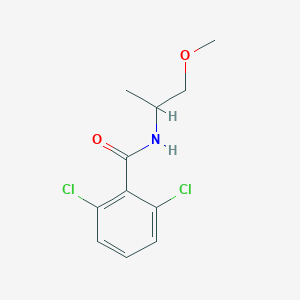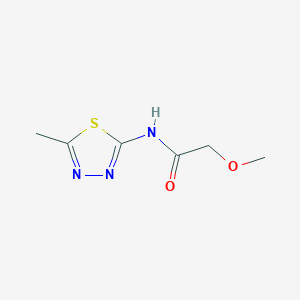![molecular formula C20H23NO2S B11169873 2,6-Dimethyl-4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B11169873.png)
2,6-Dimethyl-4-[phenyl(phenylthio)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a morpholine ring, phenyl groups, and a phenylsulfanyl moiety
Métodos De Preparación
The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE typically involves multiple steps, including the formation of the morpholine ring and the introduction of phenyl and phenylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives by altering the oxidation state of the sulfur atom.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use.
Comparación Con Compuestos Similares
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE can be compared with similar compounds such as:
2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride: This compound has a similar morpholine ring and phenyl groups but differs in its functional groups and overall structure.
1-[2-(2,6-dimethylmorpholin-4-yl)phenyl]ethan-1-one: Another related compound with a similar core structure but different substituents.
The uniqueness of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H23NO2S |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
1-(2,6-dimethylmorpholin-4-yl)-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H23NO2S/c1-15-13-21(14-16(2)23-15)20(22)19(17-9-5-3-6-10-17)24-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3 |
Clave InChI |
XBQQSKDHKLLHLN-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169795.png)
![3-(2-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11169800.png)
![[2-(3,5-Dimethoxy-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11169813.png)
![N-benzyl-2-{[4-(isobutyrylamino)benzoyl]amino}-N-methylbenzamide](/img/structure/B11169819.png)
![1-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169823.png)

![3,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11169828.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B11169841.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11169858.png)
![3-(benzylsulfonyl)-N-[4-(hexylsulfamoyl)phenyl]propanamide](/img/structure/B11169867.png)
![N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11169868.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11169872.png)

